2-Bromo-N-methyl-1,3-thiazole-4-carboxamide chemical properties
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide chemical properties
An In-depth Technical Guide to 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide: Synthesis, Properties, and Medicinal Chemistry Applications
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide, a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of thiazole chemistry and data from closely related analogues to present a predictive but scientifically grounded profile. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction: The Thiazole Carboxamide Scaffold
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, present in a wide array of natural products, including Vitamin B1 (Thiamine), and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous drugs. The incorporation of a carboxamide functional group further enhances the potential for targeted biological activity, as this moiety can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. The 2-bromo substitution on the thiazole ring is of particular synthetic value, serving as a versatile handle for introducing further molecular diversity through cross-coupling reactions.[3][4][5][6] This guide will focus on the N-methyl derivative of 2-bromo-1,3-thiazole-4-carboxamide, a specific analogue with potential for nuanced biological activity.
Molecular Structure and Physicochemical Properties
The core structure consists of a 1,3-thiazole ring substituted with a bromine atom at the 2-position and an N-methylcarboxamide group at the 4-position.
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IUPAC Name: 2-bromo-N-methyl-1,3-thiazole-4-carboxamide
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Molecular Formula: C₅H₅BrN₂OS
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties, which are crucial for assessing its drug-likeness, such as solubility and membrane permeability. These values are calculated based on the structure and are compared to the parent N-unsubstituted amide.
| Property | Predicted Value (N-methyl derivative) | Reported Value (N-unsubstituted analog) |
| Molecular Weight | 221.08 g/mol | 207.05 g/mol [7] |
| Monoisotopic Mass | 219.93059 Da | 205.91495 Da[7] |
| Topological Polar Surface Area (TPSA) | 58.5 Ų | 84.2 Ų[7] |
| Predicted LogP (XLogP3) | 1.0 | 1.2[7] |
| Hydrogen Bond Donors | 1 | 2[7] |
| Hydrogen Bond Acceptors | 3 | 3[7] |
| Rotatable Bonds | 1 | 1[7] |
Note: Properties for the N-methyl derivative are estimated using standard computational models and are provided for guidance.
Synthesis and Purification
A robust synthesis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide can be envisioned as a two-step process starting from a suitable thiazole precursor. The general strategy involves the formation of the thiazole-4-carboxylic acid followed by amide coupling.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide.
Step-by-Step Experimental Protocol
Step 1: Hydrolysis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate to 2-Bromo-1,3-thiazole-4-carboxylic acid
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Dissolution: Dissolve ethyl 2-bromo-1,3-thiazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
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Saponification: Add lithium hydroxide (LiOH) monohydrate (approx. 1.5-2.0 equivalents) to the solution.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting ester is consumed.
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Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 1M HCl).
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Isolation: The carboxylic acid product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling to form 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide
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Acid Chloride Formation: Suspend the dried 2-bromo-1,3-thiazole-4-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of dimethylformamide (DMF). Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (approx. 1.2-1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the formation of the acyl chloride.[10]
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Amidation: In a separate flask, dissolve methylamine hydrochloride in DCM and add a base like triethylamine (Et₃N) (approx. 2.5 equivalents) to generate the free methylamine in situ. Alternatively, use a solution of methylamine in THF or water.
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Reaction: Cool the methylamine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
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Reaction Monitoring & Work-up: Stir the reaction mixture at room temperature overnight. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[10]
Spectroscopic and Analytical Profile (Predicted)
The following are the predicted spectroscopic signatures for 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide, essential for its characterization.
| Technique | Predicted Observations |
| ¹H NMR | - A singlet for the thiazole proton (C5-H) is expected in the aromatic region, likely around δ 8.0-8.5 ppm.[11] - A doublet for the N-methyl protons (N-CH₃) is expected around δ 2.8-3.1 ppm, which may couple with the N-H proton. - A broad singlet or quartet for the amide proton (N-H) is expected around δ 7.5-8.5 ppm. |
| ¹³C NMR | - The carbonyl carbon (C=O) is expected around δ 160-165 ppm. - The brominated thiazole carbon (C2) is expected around δ 145-150 ppm. - The other thiazole carbons (C4 and C5) are expected in the range of δ 120-140 ppm. - The N-methyl carbon (N-CH₃) is expected around δ 25-30 ppm. |
| FT-IR | - A strong C=O stretching vibration for the secondary amide is expected around 1640-1680 cm⁻¹. - An N-H stretching vibration is expected as a sharp peak around 3300-3500 cm⁻¹. - C-H, C=N, and C-S stretching vibrations characteristic of the thiazole ring are also expected.[12] |
| Mass Spec (ESI+) | - The [M+H]⁺ ion is expected at m/z ≈ 221.9/223.9, showing the characteristic isotopic pattern for a single bromine atom. |
Reactivity and Synthetic Utility
The 2-bromo-thiazole moiety is a versatile synthetic intermediate.[3][4] The bromine atom at the C2 position is susceptible to a variety of transformations, making it a valuable building block for creating libraries of analogues for structure-activity relationship (SAR) studies.
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Cross-Coupling Reactions: The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Negishi couplings.[6] This allows for the introduction of various aryl, heteroaryl, alkyl, or alkynyl substituents at the 2-position, enabling extensive chemical space exploration.
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Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the thiazole ring can activate the C2 position for nucleophilic aromatic substitution with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.[3][5]
Potential Applications in Medicinal Chemistry
The thiazole carboxamide scaffold is a "privileged structure" in drug discovery, with derivatives showing a wide range of biological activities.[13]
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Enzyme Inhibition: Thiazole carboxamides have been identified as potent inhibitors of various enzymes. For instance, they have been investigated as COX inhibitors for anti-inflammatory applications, and more recently as vanin-1 inhibitors for the treatment of inflammatory bowel disease.[14][15]
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Anticancer Activity: Numerous thiazole-containing compounds have demonstrated significant anticancer properties.[16] The thiazole carboxamide core can be elaborated to target specific kinases or other proteins implicated in cancer progression.[10]
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Antimicrobial and Antiviral Agents: The thiazole nucleus is a component of some antibiotics and has been incorporated into novel compounds with antibacterial, antifungal, and antiviral activities.[13][17][18]
Proposed Workflow for Biological Evaluation
The following diagram outlines a potential workflow for assessing the biological activity of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide, for example, as a novel kinase inhibitor.
Caption: A typical workflow for the biological evaluation of a novel compound.
Safety and Handling
Based on the GHS information for the closely related 2-bromo-1,3-thiazole-4-carboxamide, the N-methyl derivative should be handled with care.[7]
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Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[7]
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Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide represents a promising, synthetically accessible scaffold for the development of novel therapeutic agents. Its chemical properties, particularly the reactivity of the 2-bromo substituent, offer a gateway to a diverse range of derivatives. The established biological significance of the thiazole carboxamide core suggests that this compound and its analogues are valuable candidates for screening in various disease models, particularly in oncology and inflammatory diseases. This guide provides a foundational understanding for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.
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